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Compound of Interest

Compound Name:
5-Methyl-1-(2-nitrophenyl)-1H-

pyrazole

CAS No.: 1247439-67-3

Cat. No.: B580910

Get Quote

Scaffold Overview & Chemical Identity
The 1-(2-nitrophenyl)-5-methylpyrazole moiety consists of a pyrazole ring substituted at the N1

position with an ortho-nitrophenyl group and at the C5 position with a methyl group. This

specific regiochemistry (1,5-substitution) is thermodynamically less favored than the 1,3-isomer

during classical condensation but is essential for subsequent intramolecular cyclization

strategies.

Key Derivatives & CAS Registry
The following table consolidates the primary derivatives and their Chemical Abstracts Service

(CAS) registry numbers. Note that while the core unsubstituted scaffold is often a transient

intermediate, its functionalized derivatives are stable, commercially referenced building blocks.
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Compound Name
Structure
Description

CAS Number Molecular Formula

Methyl 1-(2-

nitrophenyl)-1H-

pyrazole-4-

carboxylate

5-H, 3-H variant

(Reference)*
1171844-32-8 C₁₁H₉N₃O₄

1-(4-Nitrophenyl)-3-

methyl-5-pyrazolone

Para-nitro isomer

(Analogue)
6402-09-1 C₁₀H₉N₃O₃

1-(2-Nitrophenyl)-5-

methyl-1H-pyrazole-4-

carboxylic acid

Hydrolysis product of

ester

Not Listed

(Synthesized)
C₁₁H₉N₃O₄

1-(2-Methyl-5-

nitrophenyl)pyrazole

Phenyl-ring

methylated isomer
175295716 (CID) C₁₀H₉N₃O₂

> Note: CAS 1171844-32-8 is a specific carboxylate derivative often used as a starting

material. The specific 5-methyl-4-carboxylate congener is typically synthesized de novo via the

methods described below.

Regioselective Synthesis: The Challenge of 1,3 vs.
1,5 Isomers
The primary synthetic challenge is controlling regioselectivity during the condensation of 2-

nitrophenylhydrazine with unsymmetrical 1,3-dicarbonyls.

Mechanism of Regiocontrol
The reaction of 2-nitrophenylhydrazine with a 1,3-diketone (e.g., acetylacetone or a

formylacetone equivalent) proceeds via a hydrazone intermediate.

Kinetic Control (5-Methyl): Nucleophilic attack of the terminal hydrazine nitrogen on the more

reactive carbonyl (often the aldehyde or less hindered ketone) leads to the 5-methyl isomer.

Thermodynamic Control (3-Methyl): Under acidic conditions or high temperatures, the

reaction often equilibrates to the sterically less congested 1-aryl-3-methyl isomer.
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To selectively access the 1-(2-nitrophenyl)-5-methyl scaffold, researchers must utilize specific

dielectrophiles like 4-methoxy-3-buten-2-one or control the solvent polarity (e.g., using

fluorinated alcohols like HFIP).

Synthetic Pathway Diagram
The following Graphviz diagram illustrates the bifurcation between the 1,3- and 1,5-isomers

and the pathway to the fused quinoxaline system.
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Caption: Regiodivergent synthesis of 1-(2-nitrophenyl)-5-methylpyrazole and its conversion to

pyrazolo[1,5-a]quinoxaline.

Experimental Protocols
Protocol A: Synthesis of 1-(2-Nitrophenyl)-5-
methylpyrazole-4-carboxylate
This protocol ensures high regioselectivity for the 5-methyl isomer using an enaminone

precursor.

Reagents:

2-Nitrophenylhydrazine hydrochloride (1.0 equiv)

Ethyl acetoacetate (1.0 equiv) [Precursor for in situ enaminone]
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Triethyl orthoformate (1.2 equiv)

Ethanol (Solvent)[1][2][3][4][5]

Step-by-Step Methodology:

Preparation of Enaminone: Reflux ethyl acetoacetate with triethyl orthoformate and an amine

catalyst (e.g., aniline) to generate the intermediate ethyl 2-(ethoxymethylene)-3-

oxobutanoate.

Condensation: Dissolve 2-nitrophenylhydrazine hydrochloride in ethanol. Add the prepared

enaminone dropwise at 0°C to minimize side reactions.

Cyclization: Allow the mixture to warm to room temperature and stir for 4 hours. The reaction

is monitored by TLC (Hexane:EtOAc 3:1).

Workup: Evaporate the solvent under reduced pressure. The residue is typically a mixture;

purify via flash column chromatography on silica gel. The 5-methyl isomer typically elutes

after the 3-methyl isomer due to higher polarity from the orthogonal nitro group interaction.

Validation: Confirm structure via ¹H NMR. The C5-methyl group in the 1,5-isomer usually

appears upfield relative to the 1,3-isomer due to the shielding effect of the orthogonal

nitrophenyl ring.

Protocol B: Nitro Reduction to 1-(2-Aminophenyl)-5-
methylpyrazole
Reagents:

1-(2-Nitrophenyl)-5-methylpyrazole derivative

Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)

Ethanol/Ethyl Acetate[1][4][6][7]

Methodology:

Dissolve the nitro compound in ethanol.[3]
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Add SnCl₂·2H₂O in portions.

Reflux for 2–3 hours until the starting material is consumed (TLC monitoring).

Neutralize with 10% NaOH solution, filter the tin salts through Celite, and extract with ethyl

acetate.

This amine is the direct precursor for the pyrazolo[1,5-a]quinoxaline scaffold.

Applications in Drug Development[9][10][11][12]
The 1-(2-nitrophenyl)-5-methylpyrazole scaffold is primarily utilized as a "masked" form of the

pyrazolo[1,5-a]quinoxaline tricyclic system.

Adenosine Receptor Antagonists: Derivatives of this scaffold have shown high affinity for A1

and A3 adenosine receptors, relevant in treating asthma and ischemia.

Kinase Inhibitors: The rigid tricyclic structure formed after cyclization mimics the ATP-binding

motif of several protein kinases.

Antitumor Agents: The 4-carboxylic acid derivatives (e.g., CAS 1171844-32-8 analogs) are

functionalized with amides to generate diverse libraries for cytotoxicity screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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